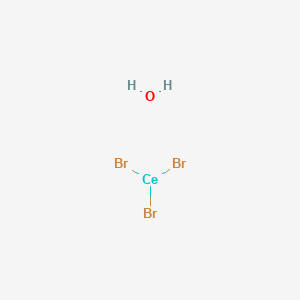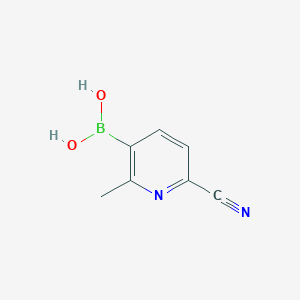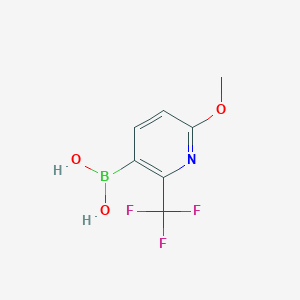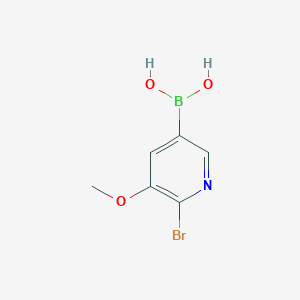
Methyl 4-cyano-3-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-3-iodobenzoate is an organic compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by iodine and cyano groups, respectively, and the carboxylic acid group is esterified with methanol.
Vorbereitungsmethoden
Methyl 4-cyano-3-iodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl 4-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the benzene ring . Another method involves the esterification of 4-cyano-3-iodobenzoic acid with methanol in the presence of an acid catalyst .
Analyse Chemischer Reaktionen
Methyl 4-cyano-3-iodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-3-iodobenzoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-cyano-3-iodobenzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by transition metals like palladium . In biological systems, the cyano group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-cyano-3-iodobenzoate can be compared with other similar compounds such as:
Methyl 4-iodobenzoate: This compound lacks the cyano group, making it less versatile in certain chemical reactions.
Methyl 4-cyanobenzoate: This compound lacks the iodine atom, which limits its use in coupling reactions.
Methyl 3-iodobenzoate: This compound has the iodine atom at a different position, which can affect its reactivity and the types of reactions it can undergo.
This compound is unique due to the presence of both the iodine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications .
Eigenschaften
IUPAC Name |
methyl 4-cyano-3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAZHVRMXXYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














